molecular formula C60H78Cl4N2O4 B13830480 1,6,7,12-Tetrachloro-N-N'-bis(octadecyl)-perylene-3,4,9,10-tetracarboxylic acid diimide

1,6,7,12-Tetrachloro-N-N'-bis(octadecyl)-perylene-3,4,9,10-tetracarboxylic acid diimide

Cat. No.: B13830480
M. Wt: 1033.1 g/mol
InChI Key: LKVQVOQOQJVPQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,6,7,12-Tetrachloro-N-N’-bis(octadecyl)-perylene-3,4,9,10-tetracarboxylic acid diimide is a complex organic compound known for its unique structural and chemical properties. It is a derivative of perylene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of four chlorine atoms and two long octadecyl chains attached to the perylene core. This compound is widely used in various scientific research applications due to its stability, solubility, and distinctive electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6,7,12-tetrachloro-N-N’-bis(octadecyl)-perylene-3,4,9,10-tetracarboxylic acid diimide typically involves the following steps:

    Chlorination: The perylene core is chlorinated to introduce four chlorine atoms at the 1, 6, 7, and 12 positions.

    Imidization: The chlorinated perylene is then reacted with octadecylamine to form the diimide structure.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1,6,7,12-Tetrachloro-N-N’-bis(octadecyl)-perylene-3,4,9,10-tetracarboxylic acid diimide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various perylene diimide derivatives, which have applications in organic electronics and photonics .

Mechanism of Action

The mechanism of action of 1,6,7,12-tetrachloro-N-N’-bis(octadecyl)-perylene-3,4,9,10-tetracarboxylic acid diimide involves its interaction with molecular targets through its electronic properties. The compound’s perylene core allows for efficient electron transfer, making it suitable for use in electronic and photonic devices. Additionally, its long octadecyl chains enhance its solubility and stability in various solvents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,6,7,12-Tetrachloro-N-N’-bis(octadecyl)-perylene-3,4,9,10-tetracarboxylic acid diimide is unique due to its combination of chlorine atoms and long octadecyl chains, which provide enhanced solubility, stability, and electronic properties. These features make it particularly valuable in applications requiring high-performance materials .

Properties

Molecular Formula

C60H78Cl4N2O4

Molecular Weight

1033.1 g/mol

IUPAC Name

11,14,22,26-tetrachloro-7,18-dioctadecyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2(26),3,5(25),9,11,13,15,20,23-decaene-6,8,17,19-tetrone

InChI

InChI=1S/C60H78Cl4N2O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-65-57(67)41-37-45(61)51-53-47(63)39-43-50-44(40-48(64)54(56(50)53)52-46(62)38-42(58(65)68)49(41)55(51)52)60(70)66(59(43)69)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37-40H,3-36H2,1-2H3

InChI Key

LKVQVOQOQJVPQF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCN1C(=O)C2=CC(=C3C4=C(C=C5C6=C4C(=C(C=C6C(=O)N(C5=O)CCCCCCCCCCCCCCCCCC)Cl)C7=C(C=C(C2=C37)C1=O)Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.